3-(2,4-dichlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE is a complex organic compound that features a dichlorophenyl group, a benzimidazole moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.
Formation of the Cyano Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Biological Studies: Used in studies involving enzyme inhibition or receptor binding.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL AMINE
- 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL METHYL
Uniqueness
The presence of the cyano group in 2-(2,4-DICHLOROPHENYL)-1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-OXOETHYL CYANIDE imparts unique reactivity compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C16H9Cl2N3O |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-9-5-6-10(12(18)7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |
InChI Key |
GEDNSVJHFMAHLF-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.